molecular formula C10H16ClNO2 B7575810 2-chloro-N-cyclopropyl-N-(oxolan-3-ylmethyl)acetamide

2-chloro-N-cyclopropyl-N-(oxolan-3-ylmethyl)acetamide

Cat. No.: B7575810
M. Wt: 217.69 g/mol
InChI Key: VFMDBZPXRIDRPD-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-(oxolan-3-ylmethyl)acetamide is an organic compound with a complex structure that includes a cyclopropyl group, an oxolan-3-ylmethyl group, and a chloroacetamide moiety

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(oxolan-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2/c11-5-10(13)12(9-1-2-9)6-8-3-4-14-7-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMDBZPXRIDRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2CCOC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-N-(oxolan-3-ylmethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the cyclopropylamine derivative, which is then reacted with oxolan-3-ylmethyl chloride under controlled conditions to form the intermediate. This intermediate is subsequently treated with chloroacetyl chloride to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-N-(oxolan-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

2-chloro-N-cyclopropyl-N-(oxolan-3-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-N-(oxolan-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The cyclopropyl and oxolan-3-ylmethyl groups may contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclopropylacetamide: Lacks the oxolan-3-ylmethyl group, which may affect its reactivity and biological activity.

    N-cyclopropyl-N-(oxolan-3-ylmethyl)acetamide: Lacks the chloro group, which may reduce its potential as an alkylating agent.

    2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide:

Uniqueness

2-chloro-N-cyclopropyl-N-(oxolan-3-ylmethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloroacetamide moiety allows for alkylation reactions, while the cyclopropyl and oxolan-3-ylmethyl groups contribute to its overall stability and specificity .

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